Bis(2-Methoxyethyl)amine

Description

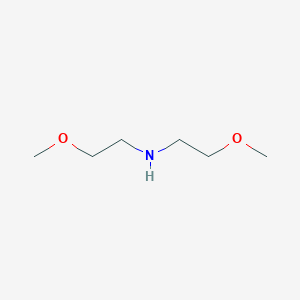

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-N-(2-methoxyethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-8-5-3-7-4-6-9-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZKBSXREAQDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059411 | |

| Record name | Ethanamine, 2-methoxy-N-(2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-95-5 | |

| Record name | Bis(2-methoxyethyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxyethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-Methoxyethyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2-methoxy-N-(2-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-methoxy-N-(2-methoxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methoxyethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis 2 Methoxyethyl Amine and Its Derivatives

Established Synthetic Pathways for Bis(2-Methoxyethyl)amine

Ammonolysis refers to a chemical reaction involving ammonia (B1221849) that results in the cleavage of a bond. wikipedia.org This process is analogous to hydrolysis, where water is the cleaving agent. wikipedia.org In organic synthesis, ammonolysis is a pathway to produce amines by reacting ammonia with organic compounds such as alkyl halides, alcohols, or esters. wikipedia.orgmdpi.com

Non-Catalytic Approaches: The direct reaction of an alkyl halide with concentrated ammonia, known as Hoffmann's ammonolysis, is a classical method for amine synthesis. wikipedia.org In the context of this compound, this would involve reacting a precursor like 2-(2-methoxyethoxy)ethyl halide with ammonia. The reaction proceeds via nucleophilic substitution, but a significant drawback is the formation of a mixture of primary, secondary, and tertiary amines, as the amine products themselves are nucleophilic and can react further with the alkyl halide. wikipedia.orgmasterorganicchemistry.com Achieving selectivity for the secondary amine, this compound, is challenging and often results in low yields of the desired product.

Catalytic Approaches: Catalytic ammonolysis, particularly of alcohols, offers a more controlled route to amines. This process typically involves reacting an alcohol with ammonia at elevated temperatures and pressures in the presence of a hydrogenation catalyst. google.com For instance, the industrial production of ethanolamine (B43304) occurs through the ammonolysis of ethylene (B1197577) oxide, and similar principles can be applied to ethylene glycol. mdpi.com The synthesis of this compound could foreseeably be achieved by the catalytic ammonolysis of 2-(2-methoxyethoxy)ethanol. The mechanism, often described as a "hydrogen-borrowing" pathway, involves the catalyst facilitating the dehydrogenation of the alcohol to an aldehyde intermediate, which then reacts with ammonia to form an imine, followed by hydrogenation of the imine to the amine. mdpi.com Catalysts such as Raney nickel containing a minor amount of chromium have been shown to be effective for the ammonolysis of primary and secondary alcohols at temperatures ranging from 150°C to 275°C. google.com Supported cobalt catalysts are also effective, with metal particle size influencing both reaction rate and selectivity. mdpi.com

| Approach | Precursor Example | General Conditions | Key Challenges/Features |

| Non-Catalytic | 2-(2-methoxyethoxy)ethyl halide | High concentration of NH3, elevated temperature, sealed vessel | Low selectivity, formation of mixed amine products (primary, secondary, tertiary), difficult separation |

| Catalytic | 2-(2-methoxyethoxy)ethanol | NH3, hydrogenation catalyst (e.g., Raney Ni-Cr, Co/Al2O3), 150-275°C | Higher selectivity, milder conditions possible, catalyst-dependent efficiency and selectivity |

The synthesis of amines via N-alkylation is a fundamental organic reaction involving the nucleophilic substitution of an alkyl halide by ammonia or a primary/secondary amine. wikipedia.org This SN2 reaction can be used to prepare this compound by reacting an amine precursor, such as ammonia or 2-methoxyethylamine (B85606), with a 2-(2-methoxyethoxy)ethyl halide. libretexts.org

The primary challenge in this approach is overalkylation. masterorganicchemistry.comnih.gov The product of the initial alkylation (a primary amine from ammonia, or a secondary amine from a primary amine) is often more nucleophilic than the starting material. nih.gov Consequently, the newly formed amine can compete with the starting amine for the remaining alkyl halide, leading to a mixture of products. libretexts.org For example, reacting ammonia with a 2-(2-methoxyethoxy)ethyl halide can produce not only the primary amine (2-methoxyethylamine) and the desired secondary amine (this compound), but also the tertiary amine (Tris(2-methoxyethyl)amine) and the corresponding quaternary ammonium (B1175870) salt. wikipedia.org Due to this lack of selectivity, direct alkylation is often not an efficient method for preparing specific primary or secondary amines in a laboratory setting, unless a large excess of the initial amine precursor is used to favor mono-alkylation. libretexts.org

Triethanolamine (B1662121) borate (B1201080) is a coordination compound synthesized from the esterification of triethanolamine and boric acid. sigmaaldrich.comresearchgate.netchemicalbook.com The reaction is typically carried out by heating the reactants, often in a solvent like toluene (B28343) to facilitate the removal of water via azeotropic distillation. researchgate.net The resulting product is a monomeric ester featuring a coordinate bond between the nitrogen of the amine and the boron atom, forming a structure sometimes referred to as a boratrane. sigmaaldrich.comresearchgate.net Triethanolamine borate is noted for its use as a catalyst, a curing agent for epoxy resins, a flame retardant, and a lubricating additive. sigmaaldrich.comchemicalbook.com

However, a review of established synthetic methodologies does not indicate that Triethanolamine borate is used as a precursor or intermediate in a common pathway for the synthesis of this compound. The chemical structure of Triethanolamine borate does not lend itself to a straightforward conversion to this compound.

The Mannich reaction is a three-component condensation that forms a C-C bond by aminoalkylating an acidic proton located on a carbon atom. wikipedia.org The reaction typically involves an active hydrogen compound (e.g., a phenol), an aldehyde (commonly formaldehyde), and a secondary amine. wikipedia.orgoarjbp.com this compound is frequently used as the secondary amine component in these reactions to synthesize a variety of Mannich base derivatives. semanticscholar.orgtandfonline.com The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde (B43269), which is then attacked by the nucleophilic active hydrogen compound. wikipedia.orggijash.com

The aminomethylation of phenols using this compound and formaldehyde is a well-documented application of the Mannich reaction. This reaction attaches a bis(2-methoxyethyl)aminomethyl group to the phenolic ring, typically at the ortho position to the hydroxyl group, driven by the activating nature of the hydroxyl substituent. tandfonline.com This synthesis has been applied to a range of phenolic compounds, from simple substituted phenols to more complex steroidal structures. For example, the reaction has been used to prepare ligands for catalysis and to create derivatives of biologically relevant molecules. semanticscholar.orgtandfonline.com

| Phenolic Substrate | Amine | Aldehyde | Solvent | Product | Yield | Reference |

| 2,4-Di-tert-amylphenol | This compound | Formaldehyde (aq.) | Water | 2-(Bis(2-methoxyethyl)aminomethyl)-4,6-di-tert-amylphenol | 85.5% | tandfonline.com |

| Estrone | This compound | Formaldehyde | Not specified | 2/4-(Bis(2-methoxyethyl)aminomethyl)estrone derivatives | Mixture of isomers | semanticscholar.org |

The choice of solvent, or reaction medium, can have a profound impact on the yield and reproducibility of Mannich condensations. researchgate.netmdpi.com Traditionally, organic solvents like methanol (B129727) are used. tandfonline.com However, research has shown that conducting the Mannich reaction of hydrophobic phenols with this compound and aqueous formaldehyde in water, without any additional organic co-solvent, can lead to significantly improved outcomes. tandfonline.com

This enhancement is attributed to the hydrophobic effect. tandfonline.com When hydrophobic reactants, such as long-chain alkyl-substituted phenols, are mixed in water, they are driven together, increasing the effective concentration and facilitating the reaction. tandfonline.com For the synthesis of 2-(Bis(2-methoxyethyl)aminomethyl)-4,6-di-tert-amylphenol, using water as the reaction medium resulted in a higher and more reproducible yield compared to the same reaction performed in methanol. tandfonline.com This demonstrates that water can be a superior "green" solvent for certain Mannich reactions, particularly those involving nonpolar substrates. tandfonline.com

| Reaction | Solvent | Reported Yield | Key Observation | Reference |

| 2,4-Di-tert-amylphenol + this compound + Formaldehyde | Water | 85.5% | Yields were generally greater and more reproducible than in methanol. | tandfonline.com |

| 2,4-Di-tert-amylphenol + this compound + Formaldehyde | Methanol | Lower than in water | Traditional solvent, less effective for hydrophobic phenols. | tandfonline.com |

Mannich Reaction-Based Syntheses of this compound Derivatives

Control over Mononucleating and Dinucleating Ligand Formation

The structure of this compound is a precursor for sophisticated ligands that can coordinate with one (mononucleating) or two (dinucleating) metal centers. The control between these two forms is crucial for applications in catalysis and materials science. The synthesis of amine bis(phenol) ligands, for example, can be achieved through a Mannich reaction involving 2-methoxyethylamine, a related primary amine. iucr.org The resulting ligand framework can be tailored to create specific coordination pockets for metal ions.

The design of these ligands often involves creating two distinct coordination sites, which allows for the formation of bimetallic complexes. researchgate.net The ability of a ligand to act as a dinucleating agent is influenced by the flexibility and steric properties of the backbone connecting the donor atoms. Ligands derived from this compound can be designed to either bridge two metal centers or bind to a single metal in a mononuclear fashion, depending on the precise synthetic conditions and the nature of the other reactants involved. researchgate.net

Advanced Synthetic Strategies and Mechanistic Investigations

A significant derivative of this compound is the reagent Bis(2-Methoxyethyl)aminosulfur Trifluoride, commercially known as Deoxo-Fluor®. This reagent has emerged as a thermally stable and versatile alternative to diethylaminosulfur trifluoride (DAST) for a variety of chemical transformations. sigmaaldrich.com

One-Flask Transformations utilizing Deoxo-Fluor® (Bis(2-Methoxyethyl)aminosulfur Trifluoride)

Deoxo-Fluor® facilitates numerous one-pot syntheses, which are highly efficient as they reduce the need for purification of intermediates, saving time and resources. nih.govorganic-chemistry.org

Deoxo-Fluor® is exceptionally effective in the one-flask conversion of carboxylic acids into amides and Weinreb amides. organic-chemistry.orgorganic-chemistry.org The process begins with the conversion of the carboxylic acid to a highly reactive acyl fluoride (B91410) intermediate. organic-chemistry.orgnih.gov This intermediate then readily reacts with an added amine or N,O-dimethylhydroxylamine to yield the corresponding amide or Weinreb amide in high yields. nih.gov This method is noted for its mild conditions and straightforward purification process. sigmaaldrich.comorganic-chemistry.org The reaction is compatible with a wide range of carboxylic acids, including aliphatic, cyclic, and aromatic variants, as well as protected amino acids. organic-chemistry.org Importantly, when optically active carboxylic acids are used, the reaction proceeds with minimal to no loss of stereochemical integrity. organic-chemistry.orgnih.gov

Table 1: Examples of Amide Synthesis from Carboxylic Acids using Deoxo-Fluor®

| Carboxylic Acid | Amine | Product | Yield (%) |

|---|---|---|---|

| Benzoic Acid | Pyrrolidine | N-Benzoylpyrrolidine | 95 |

| Cyclohexanecarboxylic Acid | Morpholine | N-(Cyclohexanecarbonyl)morpholine | 92 |

Data synthesized from findings reported in cited literature. organic-chemistry.org

The initial step in Deoxo-Fluor® mediated reactions with carboxylic acids is the formation of an acyl fluoride. sigmaaldrich.comorganic-chemistry.org Acyl fluorides are valuable synthetic intermediates because they are more stable than other acyl halides like chlorides towards neutral nucleophiles such as water, yet they exhibit high reactivity towards anionic nucleophiles and amines. nih.gov This selective reactivity allows for their use in a variety of subsequent nucleophilic reactions. organic-chemistry.org Once the acyl fluoride is generated in situ, various nucleophiles can be introduced in the same reaction vessel to produce a diverse array of compounds, including aldehydes, ketones, oxazolines, and benzoxazoles. sigmaaldrich.com This versatility makes Deoxo-Fluor® a powerful tool for generating molecular diversity from simple carboxylic acid starting materials. organic-chemistry.orgrsc.org

Synthesis of Amine-Phenol Ligands in Aqueous Media

The synthesis of tetradentate amine-phenol ligands, which are valuable in catalyst development, can be effectively carried out in water. rsc.orgepo.org This approach utilizes a Mannich condensation reaction involving formaldehyde, 2,4-disubstituted phenols, and amines like this compound. rsc.orgepo.org The use of water as a solvent presents a more environmentally friendly alternative to volatile organic compounds (VOCs).

The reaction typically involves combining the phenol (B47542), formaldehyde, and this compound in water. researchgate.net While the formaldehyde and amine reagents are miscible in the aqueous phase, the phenol reactants are often insoluble. However, with vigorous stirring, an emulsion forms, allowing the reaction to proceed, likely at the organic-aqueous interface. The resulting products are generally hydrophobic, pale-colored oils that can be easily separated from the aqueous mixture.

Hydrophobic Effects in Ligand Synthesis

A significant factor influencing the efficiency of amine-phenol ligand synthesis in water is the hydrophobic effect. rsc.org Research has shown that the yields of these Mannich condensation reactions improve as the hydrophobicity of the phenol reactant increases. For instance, reactions using more hydrophobic phenols such as di-tert-butyl phenol and di-tert-amyl phenol result in significantly higher yields compared to those using the less hydrophobic dimethyl phenol. google.com This suggests that while the reactants and products may be insoluble in water, the reaction can still proceed efficiently, a phenomenon sometimes referred to as 'on water' synthesis. The yields for these syntheses in water are often greater than for the same reactions performed in methanol, with near-quantitative yields achieved for highly hydrophobic phenols. rsc.orgepo.org

Preparation of 4,6-Di-alkyl-2-bis(2-methoxyethyl)aminomethylphenols

A series of 4,6-di-alkyl-2-bis(2-methoxyethyl)aminomethylphenols have been synthesized in moderate to high yields using water as the reaction medium. A typical procedure involves the dropwise addition of this compound to a flask containing water, a 2,4-disubstituted phenol, and formaldehyde. researchgate.net The resulting ligands are obtained in yields that compare favorably to syntheses conducted in organic solvents.

Table 1: Yields of 4,6-Di-alkyl-2-bis(2-methoxyethyl)aminomethylphenols Synthesized in Water

| Entry | R Group | R' Group | Phenol Precursor | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | t-Am | t-Am | 2,4-di-tert-amylphenol | 2a | 86 |

| 2 | t-Bu | t-Bu | 2,4-di-tert-butylphenol | 2b | 93 |

| 3 | t-Bu | Me | 2-tert-butyl-4-methylphenol | 2c | 73 |

Data sourced from Green Chemistry Letters and Reviews. google.com

Synthesis of Functionalized this compound Derivatives

This compound also serves as a precursor for creating functionalized derivatives with specific properties for applications in materials science.

Preparation of 5-N,N-Bis(2-hydroxyethyl)amino-2-thiophenecarboxaldehyde

A facile, two-step synthesis has been developed for 5-N,N-Bis(2-hydroxyethyl)amino-2-thiophenecarboxaldehyde, an important intermediate. mdpi.com The first step involves the amination of 5-bromo-2-thiophenecarboxaldehyde with this compound. mdpi.com This reaction is carried out using a weak base, sodium bicarbonate, to yield the intermediate, 5-N,N-bis(2-methoxyethyl)amino-2-thiophenecarboxaldehyde. mdpi.com

In the second step, this methoxyethyl intermediate is treated with boron tribromide to cleave the methyl ether groups, affording the final diol product, 5-N,N-bis(2-hydroxyethyl)amino-2-thiophenecarboxaldehyde. mdpi.com

Synthesis of N-(alkoxy)succinamide ester as a Diol Monomer Intermediate for Biodegradable Polyesters

This compound is a key component in the synthesis of novel monomers for coacervate-forming, biodegradable, and thermoresponsive polyesters (TR-PEs). rsc.org A new monomer has been developed incorporating the hydrophilic bis-2-methoxyethylamine (bMoEtA) pendant group. rsc.org The synthesis of these thermoresponsive polyesters, referred to as TR-bMoEtA-PE, demonstrates the utility of this amine derivative in creating advanced biomaterials. rsc.org These polyesters exhibit tunable cloud point temperatures in aqueous solutions and have shown to be non-cytotoxic, making them potential candidates for therapeutic-delivery systems. rsc.org Polyesters based on succinic acid and N-substituted diols, such as those derived from this compound, are known to degrade relatively quickly. researchgate.net

Applications of Bis 2 Methoxyethyl Amine in Catalysis

Role as a Phase-Transfer Catalyst in Organic Reactions

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). A phase-transfer catalyst transports a reactant from one phase to another, enabling the reaction to proceed. wikipedia.orgtcichemicals.com Catalysts for this process are often quaternary ammonium (B1175870) salts or compounds capable of complexing metal cations, such as crown ethers and polyethers. wikipedia.orgprinceton.edu

While polyether amines, such as the related tertiary amine Tris(2-(2-methoxyethoxy)ethyl)amine, are recognized for their utility as phase-transfer catalysts due to their ability to encapsulate cations, a specific catalytic role for Bis(2-Methoxyethyl)amine itself as a phase-transfer catalyst is not extensively documented in scientific literature. Its structural features, containing ether linkages, are characteristic of compounds used in PTC, but detailed research findings on its direct application are not available.

Catalysis in Aryl Amine Synthesis

The synthesis of aryl amines is a cornerstone of medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions have become a principal method for forming carbon-nitrogen bonds.

Palladium-Catalyzed Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of C-N bonds from aryl halides (or pseudohalides) and amines. libretexts.orgwikipedia.org This reaction's success is highly dependent on the choice of ligand coordinated to the palladium center, which influences the catalyst's stability and reactivity. nih.govacsgcipr.org A wide array of phosphine-based ligands, such as BippyPhos and XantPhos, have been developed to accommodate a broad scope of substrates. nih.govchemrxiv.org

Despite the extensive development of ligands for this reaction, the scientific literature does not specify a role for this compound as a ligand in palladium-catalyzed Buchwald-Hartwig amination reactions. The field is dominated by electron-rich, sterically hindered phosphine (B1218219) ligands, and the use of a simple secondary amine like this compound in this capacity has not been reported.

Catalytic Activity in Polyester (B1180765) Synthesis

Aliphatic polyesters are a significant class of biodegradable polymers with applications in the medical and environmental fields. Their synthesis is often achieved through the ring-opening polymerization of cyclic esters.

Ring-Opening Polymerization of Cyclic Esters

The ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactide, is a common method for producing high molecular weight polyesters like polycaprolactone (B3415563) (PCL) and polylactide (PLA). nih.govnih.gov This process can be initiated by a variety of catalysts, including organometallic complexes of tin, aluminum, and zinc, as well as organocatalysts. nih.govmdpi.com While certain amines and other nitrogenous bases can catalyze ROP, there is no specific evidence in the researched literature demonstrating the catalytic activity of this compound for the ring-opening polymerization of cyclic esters.

Catalysis in One-Pot Transformations with Deoxo-Fluor®

A significant and well-documented role for this compound in catalysis is as the direct precursor to the reagent bis(2-methoxyethyl)aminosulfur trifluoride, widely known by its trade name, Deoxo-Fluor®. sigmaaldrich.comorganic-chemistry.org This reagent is a thermally stable, broad-spectrum deoxofluorinating agent that is often used to facilitate one-pot transformations where a functional group is first converted to an intermediate that is then reacted with a nucleophile without being isolated. nih.gov

Deoxo-Fluor® is particularly effective in converting carboxylic acids into acyl fluorides. These acyl fluorides are stable enough to be handled but sufficiently reactive to undergo nucleophilic attack, making them ideal intermediates for one-pot amide coupling reactions under mild conditions. nih.gov The reagent also converts alcohols to alkyl fluorides and aldehydes or ketones to gem-difluorides. organic-chemistry.orgcommonorganicchemistry.com The transformations are valued for their high yields and the facile purification of the final products. sigmaaldrich.com

Below is a table summarizing the catalytic applications of Deoxo-Fluor®, the reagent derived from this compound.

| Transformation Type | Substrate | Reagent System | Product | Key Findings |

| Amide Synthesis | Carboxylic Acid + Amine | Deoxo-Fluor® | Amide | Provides a versatile method for one-flask amide coupling with good to excellent yields. nih.gov |

| Weinreb Amide Synthesis | Carboxylic Acid + N,O-Dimethylhydroxylamine | Deoxo-Fluor® | Weinreb Amide | Proceeds without racemization for optically active acids and allows for simple product purification. sigmaaldrich.com |

| Deoxofluorination | Alcohol | Deoxo-Fluor® | Alkyl Fluoride (B91410) | Effective conversion under mild conditions for primary, secondary, and tertiary alcohols. organic-chemistry.org |

| Geminal Difluorination | Aldehyde / Ketone | Deoxo-Fluor® | gem-Difluoride | Provides a stable alternative to DAST for the synthesis of difluorinated compounds. organic-chemistry.org |

| Oxazoline Synthesis | α-Hydroxy Amide | Deoxo-Fluor® | Oxazoline | A mild and efficient one-pot cyclization method. researchgate.net |

Catalyst Development based on Amine-Phenol Ligands

This compound serves as a key building block in the synthesis of multidentate amine-phenol (or amine-bis(phenol)) ligands. These ligands are used to form stable complexes with a variety of transition metals and lanthanides, which then function as catalysts in polymerization and other organic transformations. rsc.org

The synthesis of these ligands often involves a Mannich-type condensation reaction between a substituted phenol (B47542), formaldehyde (B43269), and an amine like this compound. scholaris.ca The resulting ligand can coordinate to a metal center through its nitrogen and phenolate (B1203915) oxygen atoms, creating a specific geometry and electronic environment that dictates the catalytic activity of the metal complex. For example, amine-bis(phenolate) lanthanide complexes have been synthesized and explored for their catalytic behavior in the polymerization of L-lactide. rsc.org A related ligand, bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine, is synthesized from 2-methoxyethylamine (B85606) and is designed for use in combination with late transition metals for homogeneous catalysis. iucr.org

The research in this area demonstrates the utility of the this compound scaffold in creating structurally diverse and tunable ligands for catalyst development. scholaris.ca

Polymer Science and Materials Applications of Bis 2 Methoxyethyl Amine

Thermoresponsive Polymers derived from N,N-Bis(2-Methoxyethyl)acrylamide

N,N-Bis(2-methoxyethyl)acrylamide (bMOEAm), a tertiary acrylamide, serves as a monomer for the synthesis of advanced thermoresponsive polymers. The resulting polymer, Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm), exhibits a Lower Critical Solution Temperature (LCST), meaning it undergoes a reversible phase transition from a soluble to an insoluble state in water upon heating. researchgate.netproquest.com This behavior is attributed to the presence of both amide and ethylene (B1197577) glycol ether groups within its structure. researchgate.netproquest.com The precise control over the polymer's architecture, molecular weight, and end-groups, achievable through modern polymerization techniques, allows for the fine-tuning of its thermoresponsive properties for specific applications. researchgate.netproquest.comnih.gov

Synthesis via Group Transfer Polymerization (GTP)

Group Transfer Polymerization (GTP) has been effectively employed to synthesize Poly(N,N-bis(2-methoxyethyl)acrylamide) in a controlled and living manner. nih.govmdpi.com One approach is the hydrosilylation-promoted GTP, which utilizes an initiator like Me₂EtSiH. nih.govmdpi.com This method is notable for producing polymers with hydrogen atoms at both chain ends, which allows for the study of the intrinsic thermoresponsive properties of the polymer backbone without influence from initiator fragments. mdpi.comrsc.org

Alternatively, conventional GTP methods use a silyl (B83357) ketene (B1206846) acetal (B89532) (SKA) as an initiator. nih.govmdpi.com This results in the incorporation of the SKA residue at the α-chain end of the polymer. mdpi.com For instance, using a (methoxycarbonyl)isopropyl (MCIP) based SKA initiator yields MCIP-PMOEAm. nih.govmdpi.com Both GTP methods provide well-defined polymers, but the difference in the initiating fragment can influence the final thermoresponsive behavior of the material. nih.gov

Reversible Addition Fragmentation Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique for producing well-defined Poly(N,N-bis(2-methoxyethyl)acrylamide) (PbMOEAm). researchgate.netproquest.com This controlled radical polymerization method allows for the synthesis of a series of homopolymers and block copolymers with targeted molar masses and low dispersity (Đ < 1.2). researchgate.netproquest.comuq.edu.au The choice of RAFT agent is crucial as it determines the chemical nature of the polymer end-groups, which in turn significantly influences the material's properties. researchgate.netproquest.com The ability to create complex architectures like block copolymers, for example by combining a PbMOEAm block with a hydrophilic block of poly(N,N-dimethylacrylamide) (PDMAm), further expands the tunability of the system's thermoresponsive characteristics. researchgate.netproquest.com

Influence of Molar Mass and End Groups on Thermoresponsive Behavior

The molar mass and, critically, the nature of the polymer end-groups have a profound impact on the thermoresponsive behavior of PbMOEAm. The effect is particularly noticeable at lower molar masses where the concentration of end-groups relative to the polymer chain is higher. nih.gov

Hydrophilic or Neutral End Groups : In contrast, polymers synthesized via hydrosilylation-promoted GTP, which have neutral hydrogen end-groups, show a different trend. For these polymers, the Tcp increases as the degree of polymerization (molar mass) decreases. nih.gov The presence of a more hydrophobic initiator residue from conventional GTP, such as MCIP, results in a lower Tcp compared to the hydrogen-terminated equivalent of the same molar mass (Tcp of PMOEAmₓ > MCIP-PMOEAmₓ). nih.gov

Hydrophilic end groups generally tend to increase the Tcp by enhancing polymer-water interactions, while hydrophobic end groups tend to decrease it. nih.govsurrey.ac.uk

| Polymerization Method | End Group Nature | Relationship between Molar Mass and Tcp | Example Tcp (°C) | Reference |

|---|---|---|---|---|

| RAFT Polymerization | Hydrophobic (from RAFT agent) | Tcp increases with increasing molar mass | Converges to 46°C | researchgate.netproquest.com |

| RAFT Polymerization | Strongly Hydrophobic (functional RAFT agent) | Lowers Tcp compared to standard RAFT agent | ~42°C | researchgate.netproquest.com |

| Hydrosilylation-Promoted GTP | Neutral (Hydrogen) | Tcp increases with decreasing molar mass | Not specified | nih.gov |

| Conventional GTP | Hydrophobic (SKA residue, e.g., MCIP) | Lowers Tcp compared to H-terminated polymer | Not specified | nih.gov |

Biodegradable Thermoresponsive Polyesters

Beyond polyacrylamides, Bis(2-methoxyethyl)amine has been utilized as a hydrophilic pendant group in the creation of a new class of biodegradable, thermoresponsive polyesters (TR-PEs). rsc.orgrsc.org These polyesters are inspired by elastin-like peptides and exhibit tunable cloud point temperatures and coacervation in aqueous solutions. rsc.orgrsc.org The incorporation of the bis-2-methoxyethylamine (bMoEtA) moiety results in a significant increase in the polymer's Tcp (to ca. 50 °C) compared to earlier, less hydrophilic versions. rsc.orgrsc.org A key advantage of these materials is their degradable polyester (B1180765) backbone, which undergoes rapid hydrolytic degradation over a period of about seven days in both deionized water and phosphate-buffered saline (PBS). rsc.orgrsc.org

Potential for Therapeutic-Delivery Systems

The unique combination of properties exhibited by polymers derived from this compound makes them promising candidates for biomedical applications, particularly as therapeutic-delivery systems. rsc.orgrsc.orgmdpi.comnih.gov The biodegradable thermoresponsive polyester, TR-bMoEtAPE, is especially noteworthy. rsc.org Its elevated and tunable cloud point temperature, which can be adjusted to be near physiological temperatures, is a critical feature for controlled drug release. rsc.orgcolumbia.edu Furthermore, cytotoxicity studies have indicated that TR-bMoEtAPE is non-cytotoxic even at high concentrations. rsc.orgrsc.org This biocompatibility, combined with its ability to form coacervates for encapsulating therapeutic agents and its subsequent degradation into smaller, soluble molecules, positions it as a strong candidate for developing advanced, functionalized systems for controlled therapeutic delivery. rsc.orgrsc.orgmorressier.com

Amphiphilic Poly(N-alkylacrylamide) Oligomers

This compound is a key component in the synthesis of specialized amphiphilic poly(N-alkylacrylamide) oligomers. These oligomers can be tailored for specific applications, such as fluorescent labeling and the formation of micelles.

End-Group Modification for Fluorescent Labeling

Amphiphilic poly(N,N-bis(2-methoxyethyl)acrylamide) (BMEAM) oligomers can be prepared with a functional group at one end of the polymer chain, which allows for the attachment of fluorescent labels. acs.org This is typically achieved through free-radical polymerization in the presence of a chain-transfer agent like mercaptopropionic acid, which introduces a carboxyl-terminated end group. acs.org This carboxyl group can then be chemically modified to attach a hydrophobic moiety that also contains a fluorescent probe, such as pyrene (B120774). acs.org

The synthesis of these fluorescently labeled oligomers involves a multi-step process. Initially, the BMEAM oligomers with a defined molecular weight (typically in the range of 2,000 to 10,000 g/mol ) are produced. acs.org Subsequently, the carboxyl end-group is reacted with a hydrophobic compound that has a fluorescent tag. acs.org The successful modification and the characteristics of the resulting oligomers are confirmed using techniques like potentiometric titration of the end groups, 1H NMR spectroscopy, and UV absorption measurements. acs.org

Formation and Characterization of Oligomeric Micelles

The amphiphilic nature of the end-group modified poly(N,N-bis(2-methoxyethyl)acrylamide) oligomers, with a hydrophobic fluorescently-labeled tail and a hydrophilic polymer chain, drives their self-assembly into oligomeric micelles in aqueous solutions. acs.org These micelles consist of a hydrophobic core, where the fluorescent pyrene groups and the attached alkyl chains are located, and a corona formed by the solvated poly(N-alkylacrylamide) chains. acs.org

The formation and characterization of these micelles are investigated using quasi-elastic light-scattering (QELS) and fluorescence spectroscopy. acs.org QELS measurements provide information about the size and size distribution of the micelles. Fluorescence experiments, particularly monitoring the emission of the pyrene label, can reveal details about the micellar microenvironment. For instance, the formation of pyrene excimers (excited-state dimers) is indicative of the close proximity of pyrene molecules within the hydrophobic core of the micelles. acs.org The interaction of these micelles with other hydrophobically modified polymers can also be studied by observing changes in the pyrene fluorescence, such as the disappearance of excimer emission in favor of monomer emission, which suggests a disruption or reorganization of the micellar core. acs.org

Coacervate-Forming Biodegradable Polyesters

This compound has been utilized in the development of a new class of biodegradable and thermoresponsive polyesters that exhibit coacervation, a phenomenon of liquid-liquid phase separation. rsc.orgresearchgate.net These materials are of interest for applications such as therapeutic delivery systems. rsc.orgresearchgate.net

Synthesis and Polymerization of Monomers Bearing Hydrophilic Pendant Groups

A key step in the creation of these coacervate-forming polyesters is the synthesis of a monomer that incorporates the hydrophilic this compound pendant group. rsc.orgresearchgate.net This monomer is then polymerized to yield the final thermoresponsive polyester, referred to as TR-bMoEtAPE. rsc.orgresearchgate.net The incorporation of the more hydrophilic bis-2-methoxyethylamine (bMoEtA) group is a strategic choice to increase the lower critical solution temperature (LCST) of the resulting polymer compared to previous thermoresponsive polyesters. rsc.orgresearchgate.net

The synthesis and polymerization process results in a biodegradable polyester with tunable properties. The random copolymerization of the bMoEtA-containing monomer with other monomers allows for the fine-tuning of the cloud point temperature (Tcp) and the glass transition temperature (Tg) of the resulting copolymers. rsc.orgresearchgate.net

Effect of Solution, Concentration, Molecular Weight, and Cosolutes on Tcp

The cloud point temperature (Tcp), which is the temperature above which the polymer phase separates from the solution, is a critical parameter for these thermoresponsive polyesters. The Tcp of TR-bMoEtAPE is significantly influenced by several factors:

Solution Environment : The Tcp of the polyester is different in deionized (DI) water compared to phosphate-buffered saline (PBS). rsc.orgresearchgate.net

Concentration : The Tcp varies with the concentration of the polymer in the solution, studied over a range of 1–40 mg/mL. rsc.orgresearchgate.net

Molecular Weight : The molecular weight of the polyester, examined in the range of 20–130 kDa, also affects the Tcp. rsc.orgresearchgate.net

Cosolutes : The presence of cosolutes, such as Hofmeister salts and urea (B33335), can modulate the Tcp of the polyester. rsc.orgresearchgate.net

The resulting TR-bMoEtAPE exhibits a threefold increase in its Tcp (around 50 °C) compared to earlier thermoresponsive polyesters, making it a more suitable candidate for certain biomedical applications. rsc.orgresearchgate.net Variable temperature 1H NMR and Dynamic Light Scattering (DLS) measurements have indicated a cooperative coacervation mechanism above the Tcp. rsc.orgresearchgate.net Furthermore, these polyesters have been shown to undergo rapid degradation over a 7-day period in both DI water and PBS, and cytotoxicity studies have suggested that they are non-cytotoxic even at high concentrations. rsc.orgresearchgate.net

| Factor | Effect on Tcp of TR-bMoEtAPE | Investigated Range/Conditions |

|---|---|---|

| Solution Environment | Tcp is affected by the type of aqueous solution. | DI water vs. Phosphate Buffered Saline (PBS) |

| Concentration | Tcp is dependent on the polymer concentration. | 1–40 mg mL−1 |

| Molecular Weight | Tcp is influenced by the polymer's molecular weight. | 20–130 kDa |

| Cosolutes | The presence of certain salts and urea can alter the Tcp. | Hofmeister salts and urea |

Dynamic Covalent Networks and Organogels

Dynamic covalent chemistry, which involves the formation of reversible covalent bonds, has been employed to create materials like organogels with unique properties such as self-healing. sigmaaldrich.comibm.com One type of dynamic covalent interaction is the formation of hemiaminal linkages. sigmaaldrich.comtue.nl

In the context of developing dynamic covalent networks, model studies have been conducted using compounds that are structurally similar to the building blocks of the network. For instance, 2-methoxyethylamine (B85606) has been used as a model compound due to its electronic and steric similarities to poly(ethylene glycol) (PEG) with an amine end group. tue.nl These studies help in understanding the formation of hemiaminal and bis-hemiaminal crosslink junctions at a molecular level. sigmaaldrich.comtue.nl The insights gained from such model systems are valuable for designing and understanding the macroscopic behavior of hemiaminal dynamic covalent network (HDCN) elastomeric organogels. sigmaaldrich.comibm.com These materials, which can possess both dynamic covalent and supramolecular crosslinks, have potential applications as elastomeric components in printable materials, cargo carriers, and adhesives. sigmaaldrich.comibm.com While these studies provide a foundational understanding of the chemistry involved, the direct use of this compound in the formation of these specific dynamic covalent networks and organogels is not explicitly detailed in the provided context.

Self-Healing Behavior in Gels

Further investigation would require access to the specific reference indicated by the citation " researchgate.net".

Mechanistic and Theoretical Studies Involving Bis 2 Methoxyethyl Amine

Reaction Mechanisms in Organic Synthesis

The lone pair of electrons on the nitrogen atom of Bis(2-methoxyethyl)amine makes it both a base and a nucleophile, allowing it to participate in a variety of organic reactions.

Understanding Reactivity with Carbon Dioxide and Electrophiles

The mechanism can be summarized as follows:

Nucleophilic Attack: The nitrogen atom of this compound attacks the carbon atom of CO2, forming a zwitterion.

Proton Transfer: A second molecule of this compound acts as a base, abstracting the proton from the nitrogen atom of the zwitterion to form Bis(2-methoxyethyl)ammonium carbamate (B1207046).

This reversible reaction with CO2 can be utilized as a temporary protecting group strategy for the amine. nih.gov The formation of the carbamate salt reduces the nucleophilicity of the amine, thereby preventing it from reacting with other electrophiles present in a reaction mixture. The amine can be easily regenerated by heating the solution or by bubbling an inert gas through it to drive off the CO2, making this a useful technique in multi-step syntheses. nih.gov

Beyond CO2, the nucleophilic nature of this compound allows it to react with a range of other electrophiles. It can be used as a reactant to synthesize α-ketoamides through a metal-free oxidative coupling with methyl ketones and to create N,N-dialkyl perfluoroalkanesulfonamides by reacting with perfluoroalkanesulfonyl halides. sigmaaldrich.com

Investigation of Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom makes this compound an effective nucleophile in substitution reactions. libretexts.org It can react with electrophilic carbon centers, such as those in alkyl halides or compounds with good leaving groups, to form new carbon-nitrogen bonds.

A key application of this compound is in palladium-catalyzed Buchwald-Hartwig amination reactions, where it reacts with aryl and heteroaryl halides to synthesize corresponding aryl amines. sigmaaldrich.com

When reacting with simple electrophiles like alkyl halides, the reaction can proceed further. The initial product of the nucleophilic substitution is a tertiary amine. However, this tertiary amine product also possesses a lone pair of electrons on the nitrogen and can itself act as a nucleophile. chemguide.co.uk If sufficient alkyl halide is present, the tertiary amine can react further to form a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com This potential for multiple substitutions means that reaction conditions must be carefully controlled to achieve the desired product. mnstate.edu

Table 1: Reactivity of this compound in Nucleophilic Substitution

| Reactant Type | Product Type | Reaction Name/Type |

|---|---|---|

| Aryl/Heteroaryl Halides | Tertiary Aryl Amines | Buchwald-Hartwig Amination |

| Alkyl Halides | Tertiary Amines / Quaternary Ammonium Salts | Nucleophilic Substitution (SN2) |

| Succinyl Chloride | N-(alkoxy)succinamide ester | Acylation |

Computational Chemistry Applications

Computational methods are powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like this compound, DFT calculations can predict its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy arrangement of its atoms. mdpi.com

Furthermore, DFT provides insights into the electronic properties of the molecule. It can be used to calculate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and determine the molecular electrostatic potential. These calculations help in understanding the molecule's reactivity; for instance, the HOMO location often indicates the site of nucleophilic attack, which for this compound is the lone pair on the nitrogen atom. mdpi.com

Determination of Dissociation Constants (pKa) of Amines

The dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For an amine, the pKa value refers to its conjugate acid, the ammonium ion (R2NH2+). A higher pKa value indicates a weaker conjugate acid and, consequently, a stronger base. The basicity of this compound is a critical parameter influencing its reactivity, particularly its ability to act as a proton acceptor in reactions.

Experimental determination of pKa values can be performed using methods like potentiometric titration. In one study, the pKa of this compound was determined at various temperatures, providing valuable thermodynamic data.

Table 3: Experimental pKa Values for this compound at Different Temperatures

| Temperature (K) | pKa |

|---|---|

| 293.15 | 8.87 |

| 298.15 | 8.73 |

| 303.15 | 8.59 |

| 313.15 | 8.32 |

Data sourced from a study on the determination of dissociation constants for various amines.

In addition to experimental methods, computational models can be employed to estimate pKa values. These models often use quantum chemical calculations to determine the free energy change of the protonation reaction in a solvent.

Protonation Order Determination in Unsymmetrical Structures

For amines with multiple basic sites (polyamines) that are not chemically equivalent, computational chemistry can predict the order of protonation. By calculating the energy of each possible protonated form, the most stable structure (the one with the lowest energy) can be identified, thus determining which nitrogen atom is the most basic and will be protonated first.

This compound is a symmetrical secondary amine, meaning it has only one basic nitrogen atom. libretexts.org Therefore, there is no ambiguity regarding its protonation site; the proton will add to the central nitrogen atom's lone pair to form the corresponding bis(2-methoxyethyl)ammonium ion. pressbooks.pub

In contrast, for an unsymmetrical amine containing, for example, a primary and a tertiary amine group within the same molecule, DFT calculations could be used to determine which site is preferentially protonated. The calculation would involve optimizing the geometry and calculating the free energy of both possible protonated species. The species with the lower calculated free energy would be the thermodynamically preferred product, indicating the more basic site. This type of analysis is crucial for understanding the behavior of more complex, multifunctional amines in acidic environments. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon Dioxide |

| Bis(2-methoxyethyl)ammonium carbamate |

| α-ketoamides |

| N,N-dialkyl perfluoroalkanesulfonamides |

| Aryl amines |

| Alkyl halides |

| Aryl halides |

| Heteroaryl halides |

| Tertiary Amines |

| Quaternary Ammonium Salts |

| Succinyl Chloride |

| N-(alkoxy)succinamide ester |

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure, dynamics, and conformation of molecules in solution. For derivatives of this compound, particularly amides, NMR studies have provided significant insights into their molecular behavior.

Characterization of Substituted Benzamides at Low Temperature

Low-temperature NMR spectroscopy has been effectively used to characterize a series of nineteen N,N-bis(2-methoxyethyl) substituted benzamides. rfppl.co.in At room temperature, these molecules are described as "floppy," exhibiting a low rotational barrier around the amide C-N bond, which leads to the formation of multiple rotamers and often results in broad or averaged signals in the NMR spectrum. rfppl.co.in

By lowering the temperature, the rate of interconversion between these rotamers is slowed down on the NMR timescale, allowing for the resolution and characterization of individual conformers. A key finding from these studies is the non-equivalence of the alkyl arms attached to the nitrogen atom at low temperatures. rfppl.co.in

In a study of nineteen substituted benzamides, detailed ¹H and ¹³C NMR assignments were made. rfppl.co.in The proton signals for the two methylene (B1212753) groups attached to the nitrogen (N-(CH₂)₂) were consistently found at a lower field (more deshielded) compared to the adjacent methylene groups attached to the oxygen (O-CH₂). This deshielding effect is attributed to the proximity of the electron-withdrawing carbonyl group of the amide functionality. rfppl.co.in The specific chemical shifts vary depending on the substituents on the benzene (B151609) ring.

Table 1: Representative ¹H NMR Chemical Shift Ranges for N,N-bis(2-methoxyethyl) Substituted Benzamides in CDCl₃ rfppl.co.in

| Proton Group | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| N-CH₂ (H-8, H-11) | 3.38 - 3.96 | Deshielded due to adjacent carbonyl group. |

| O-CH₂ (H-9, H-12) | 3.35 - 3.82 | Slightly more shielded than N-CH₂ protons. |

| O-CH₃ | ~3.30 | Typically appears as a sharp singlet. |

| Aromatic Protons | 7.00 - 8.00 | Pattern depends on the substitution of the benzene ring. |

Study of Rotamer Formation and Molecular Flexibility

The partial double bond character of the amide C-N bond restricts free rotation, leading to the existence of rotational isomers, or rotamers. nanalysis.com In N,N-disubstituted benzamides, such as those derived from this compound, this restricted rotation can make the two N-alkyl groups magnetically non-equivalent, giving rise to separate signals in the NMR spectrum. rfppl.co.in

Studies on N,N-bis(2-methoxyethyl) substituted benzamides have shown that the molecular flexibility at room temperature allows for the formation of numerous rotamers. rfppl.co.in However, steric hindrance can significantly impact this flexibility. When bulky substituents are placed at the ortho position of the benzene ring, the rotation around the aryl-carbonyl bond is restricted. This, in turn, hinders the free rotation of the amide group and reduces the number of accessible rotameric conformations. The consequence in the ¹H NMR spectrum is a distinct splitting of the methylene proton signals, which might otherwise be broad or averaged at room temperature. rfppl.co.in

For instance, di-ortho substitution on the benzamide (B126) ring enhances this hindered internal rotation, leading to even clearer splitting of the methylene proton signals. rfppl.co.in This phenomenon allows NMR to be used as a sensitive probe for the steric environment around the amide bond. The energy barrier for this rotation can be quantified using dynamic NMR techniques, such as variable temperature NMR, by analyzing the coalescence of the signals as the temperature is increased. niscpr.res.innih.gov

Variable Temperature ¹H NMR for Coacervation Mechanisms

Variable temperature (VT) ¹H NMR is a powerful technique for investigating dynamic processes in solution, including the mechanisms of coacervation. ox.ac.uk Coacervation is a phase separation phenomenon in which a polymer-rich phase (the coacervate) separates from a polymer-poor phase. This process is highly dependent on temperature and is driven by changes in polymer-solvent and polymer-polymer interactions. mdpi.com

While specific VT ¹H NMR studies on coacervation involving this compound are not prominent in the literature, the principles of the technique can be applied to understand how such a molecule could influence this process. If this compound were incorporated into a polymer system, for example as a side chain, VT ¹H NMR could provide molecular-level insights into the coacervation mechanism.

As the temperature is changed to approach the coacervation point (often a lower critical solution temperature or LCST), several changes in the ¹H NMR spectrum would be expected:

Signal Broadening: As the polymer chains begin to aggregate and their mobility decreases, the NMR signals corresponding to the polymer backbone and the this compound side chains would broaden. This is due to a change in the relaxation times of the protons.

Chemical Shift Changes: The chemical environment of the protons changes significantly during the transition from a soluble state to a dense coacervate phase. Dehydration of the polymer chains and increased intermolecular interactions would cause shifts in the proton resonances. For instance, protons on the methoxyethyl groups might show upfield or downfield shifts as their interaction with water molecules changes.

Coalescence of Signals: If the this compound moiety exists in different conformational states that are in slow exchange below the coacervation temperature, the signals may coalesce into a single, averaged peak as the temperature increases and the exchange rate becomes faster. st-andrews.ac.uk

By monitoring these spectral changes as a function of temperature, one can determine the onset temperature of coacervation and gain information about which specific parts of the molecule are most involved in the phase separation process. researchgate.net For example, observing significant changes in the signals of the ether protons would suggest their direct involvement in the hydrophobic interactions that often drive LCST behavior.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems

The unique structural features of Bis(2-methoxyethyl)amine, particularly the presence of both nitrogen and oxygen donor atoms, make it an intriguing ligand for the development of novel transition-metal catalytic systems. Research in this area is focused on leveraging the coordination chemistry of this amine to create catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.

A key area of investigation is the use of derivatives of this compound as ligands in homogeneous catalysis. For instance, a derivative, bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine, has been synthesized and its crystal structure analyzed to understand its potential as a ligand for transition-metal complexes. nih.goviucr.org The study of such derivatives provides valuable insights into how the electronic and steric properties of the ligand, influenced by the this compound backbone, can be tailored to fine-tune the catalytic activity of the metal center. nih.gov These modified amine bis(phenol) ligands are being explored for their ability to support transition-metal complexes in reactions such as olefin polymerization and cross-coupling reactions. nih.goviucr.org The coordination of the ether oxygen atoms in the this compound moiety to the metal center can influence the geometry and electronic environment of the catalyst, potentially leading to improved performance compared to traditional ligands.

Future research will likely focus on the synthesis and characterization of a wider range of transition metal complexes incorporating this compound and its derivatives. The catalytic efficacy of these novel systems will be evaluated in various important organic reactions, including but not limited to:

Cross-coupling reactions: Building on the use of this compound in Buchwald-Hartwig amination, new palladium and copper catalysts could be developed for a broader scope of C-N, C-O, and C-C bond-forming reactions. sigmaaldrich.comcanberra-ip.com

Polymerization and oligomerization: The ability to tune the steric and electronic environment around a metal center could lead to catalysts with high control over polymer microstructure and molecular weight.

Oxidation and reduction reactions: The stability of the ligand under oxidative or reductive conditions will be a key factor in developing robust catalysts for these transformations.

The systematic study of these novel catalytic systems will contribute to the broader field of organometallic chemistry and catalysis, potentially leading to more efficient and selective synthetic methodologies. semanticscholar.org

Advanced Materials with Tunable Properties

The incorporation of the this compound moiety into polymeric structures is an emerging area of research focused on the development of advanced materials with tunable properties. The flexible ether linkages and the secondary amine group can impart unique characteristics to polymers, making them suitable for a range of specialized applications.

A significant development in this area is the synthesis of Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer. researchgate.net This polymer is synthesized from the monomer N,N-bis(2-methoxyethyl)acrylamide, which is in turn prepared from this compound. researchgate.net Poly(N,N-bis(2-methoxyethyl)acrylamide) exhibits a lower critical solution temperature (LCST)-type phase transition in aqueous solutions, meaning it is soluble at lower temperatures and becomes insoluble as the temperature is raised. researchgate.net This thermoresponsive behavior is highly desirable for applications in areas such as:

Drug delivery: The polymer can be designed to encapsulate a drug at a lower temperature and release it upon reaching a higher physiological temperature.

Smart hydrogels: These materials can undergo a sol-gel transition in response to temperature changes, making them useful for injectable drug delivery systems and tissue engineering scaffolds.

Sensors and actuators: The change in polymer conformation with temperature can be harnessed to create materials that respond to thermal stimuli.

The properties of these polymers can be precisely tuned by controlling the molecular weight and architecture (e.g., block copolymers). researchgate.net For example, the synthesis of diblock copolymers of N,N-bis(2-methoxyethyl)acrylamide with a hydrophilic comonomer allows for the fine-tuning of the LCST and the self-assembly behavior of the polymer in solution. researchgate.net

Future research in this area will likely explore the synthesis of a wider range of polymers incorporating the this compound structure. This could include polyesters, polyurethanes, and other polymer backbones. By systematically varying the polymer composition and architecture, it will be possible to create a library of materials with a broad spectrum of tunable properties, including:

Biocompatibility and biodegradability: For biomedical applications, the design of polymers that are non-toxic and can be broken down into harmless products within the body is crucial. nih.gov

Mechanical properties: The flexibility and strength of the materials can be tailored for specific applications, from soft hydrogels to more rigid plastics.

Surface properties: The surface chemistry of the materials can be controlled to promote or prevent cell adhesion, for example, in the design of medical implants.

The development of these advanced materials with tunable properties holds significant promise for a variety of fields, from medicine to materials science.

Green Chemistry Approaches in Synthesis

In line with the growing importance of sustainable chemical manufacturing, there is a significant research effort directed towards developing "green" synthetic routes for the production of amines, including this compound. rsc.orguniba.it Traditional methods for amine synthesis often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant amounts of waste. rsc.org Green chemistry approaches aim to address these issues by utilizing renewable resources, employing environmentally benign solvents and catalysts, and maximizing atom economy. rsc.orgnih.gov

Several promising green strategies are being explored for the synthesis of secondary amines, which could be adapted for the production of this compound:

Catalytic N-alkylation using alcohols: Instead of using alkyl halides, which generate stoichiometric amounts of salt waste, alcohols can be used as alkylating agents in a process known as the "hydrogen borrowing" or "acceptorless dehydrogenative coupling" methodology. rsc.org This approach, often catalyzed by ruthenium or iridium complexes, produces water as the only byproduct, making it a highly atom-economical and environmentally friendly process. rsc.org

Use of Deep Eutectic Solvents (DESs): DESs are a class of green solvents that are typically biodegradable, non-toxic, and have low vapor pressure. mdpi.com They have been shown to be effective media for a variety of organic reactions, including the synthesis of amines. mdpi.com The use of DESs can eliminate the need for volatile organic compounds (VOCs) and can also enhance reaction rates and selectivities.

Biocatalysis: Enzymes, such as transaminases and reductive aminases, offer a highly selective and environmentally friendly route to chiral amines under mild reaction conditions. researchgate.net While the synthesis of an achiral molecule like this compound does not require enantioselectivity, biocatalytic methods could still offer advantages in terms of reduced energy consumption and waste generation.

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields. nih.gov This can reduce energy consumption and the potential for side reactions.

A related compound, bis(2-methoxyethyl)ether, has been shown to promote intramolecular acceptorless dehydrogenative coupling reactions in the presence of molecular oxygen, without the need for an external initiator, catalyst, or additive. rsc.org This highlights the potential for ether-containing compounds to participate in and facilitate green chemical transformations.

Future research in this area will focus on the development of a specific and optimized green synthetic route for this compound. This will involve screening different catalysts, solvent systems, and reaction conditions to identify the most sustainable and economically viable process. The application of green chemistry principles to the synthesis of this important chemical will contribute to a more sustainable chemical industry.

Deeper Mechanistic Understanding through Advanced Computational Techniques

Advanced computational techniques, particularly Density Functional Theory (DFT), are powerful tools for gaining a deeper understanding of reaction mechanisms at the molecular level. nih.govresearchgate.net By modeling the electronic structure and energetics of reactants, intermediates, transition states, and products, computational chemistry can provide insights that are often difficult or impossible to obtain through experimental methods alone.

In the context of this compound, computational studies can be employed to elucidate the mechanisms of reactions in which it is involved, both as a reactant and as a ligand in catalytic systems. For example:

Understanding catalytic cycles: DFT calculations can be used to map out the entire catalytic cycle for a transition-metal complex containing a this compound-derived ligand. This would involve calculating the energies of all the intermediates and transition states in the cycle, allowing for the identification of the rate-determining step and providing insights into how the ligand influences the catalytic activity.

Predicting reactivity and selectivity: By calculating properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies, computational methods can help to predict the reactivity and selectivity of this compound in different chemical reactions. nih.govresearchgate.net

Designing improved catalysts and materials: The insights gained from computational studies can be used to rationally design new catalysts and materials with improved properties. For example, by understanding the structure-activity relationships of a series of catalysts, it may be possible to design a new ligand that leads to a more active and selective catalyst.

Investigating intermolecular interactions: Computational methods can be used to study the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the behavior of this compound in solution and in the solid state. nih.gov This is particularly relevant for understanding the properties of polymers and other materials derived from this amine.

While specific DFT studies on this compound are not yet widely reported, the application of these techniques to similar amine-containing molecules and metal complexes is well-established. nih.govrsc.orgresearchgate.net Future research will undoubtedly apply these powerful computational tools to the study of this compound, leading to a more profound understanding of its chemical behavior and accelerating the development of its new applications.

Q & A

Q. What are the critical physical and chemical properties of Bis(2-Methoxyethyl)amine, and how are they experimentally determined?

- Methodological Answer : Key properties include molecular formula (C₆H₁₅NO₂), molecular weight (133.19 g/mol), density (0.902 g/mL at 25°C), boiling point (170–172°C), and refractive index (n²⁰/D = 1.419). These are determined via:

- Gas Chromatography (GC) for purity and boiling point .

- Density meters and refractometers for physical constants .

- NMR spectroscopy (¹H and ¹³C) for structural confirmation, as demonstrated for analogous methoxyethyl-substituted amines .

- Data Table :

| Property | Value | Method/Reference |

|---|---|---|

| Density (25°C) | 0.902 g/mL | ASTM D4052 |

| Boiling Point | 170–172°C | ASTM D1078 |

| Refractive Index | 1.419 | ASTM D1218 |

Q. What synthetic routes are recommended for producing this compound in academic settings?

- Methodological Answer : A common method involves nucleophilic substitution or condensation reactions. For example:

- Reaction of 2-methoxyethanol with ammonia derivatives under controlled pH and temperature.

- Acryloyl chloride coupling : this compound is synthesized by reacting acryloyl chloride with 2-methoxyethylamine in anhydrous dichloromethane at 0–5°C, followed by neutralization and purification via distillation .

- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or GC-MS.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (flash point = 137°F/58°C) .

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure = 1.43 mmHg at 25°C) .

- Waste Disposal : Collect in approved containers for halogenated organic waste, adhering to EPA guidelines .

Advanced Research Questions

Q. How does this compound function in the synthesis of polyphosphazenes, and what factors influence polymer properties?

- Methodological Answer : this compound acts as a substituent in polyphosphazene backbones via nucleophilic substitution with polydichlorophosphazene. Key factors:

- Molar Ratios : Varying amine-to-propylamine ratios (e.g., 1.5:1 vs. 0.9:1) alters molecular weight (Mw = 2.7×10⁴ to 3.0×10⁵ Da) .

- Reaction Conditions : Temperature (20–60°C) and solvent polarity (THF vs. toluene) affect substitution efficiency.

- Characterization : Use GPC for Mw analysis and TGA to assess thermal stability (decomposition >250°C) .

Q. What analytical strategies resolve contradictions in characterizing reactive intermediates of this compound derivatives?

- Methodological Answer :

- LC-MS/MS : Quantifies trace impurities (LOQ = 1.0–20.0 ng/mL) and identifies degradation products (e.g., N-oxides) .

- Pyrolysis-GC/NPD : Analyzes thermal degradation products (e.g., methoxyethyl fragments) under controlled pyrolysis (500–800°C) .

- Cross-Validation : Compare NMR data (e.g., methylene splitting in ¹H NMR) with computational models (DFT) to confirm intermediate structures .

Q. How can this compound be utilized in coordination chemistry, and what challenges arise in complex stabilization?

- Methodological Answer :

- Ligand Design : The amine’s methoxy groups enhance electron donation, stabilizing transition metals (e.g., Cu²⁺, Fe³⁺). Synthesize complexes via reflux in ethanol/water mixtures .

- Challenges :

- Steric hindrance from bulky methoxyethyl groups reduces metal-binding efficiency.

- pH Sensitivity : Protonation at acidic pH (<4) disrupts coordination. Monitor via UV-Vis titration (λ = 300–500 nm) .

Methodological Best Practices

- Contradiction Management : If conflicting data arise (e.g., varying Mw in polymers), validate via multiple techniques (GPC, MALDI-TOF) and optimize reaction stoichiometry .

- Ethical Compliance : Adhere to institutional protocols for hazardous waste and avoid human/animal exposure, as emphasized in safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.